

Application Notes & Protocols: Extraction of 3,8-Dihydroxytetradecanoyl-CoA

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Compound of Interest

Compound Name: 3,8-Dihydroxytetradecanoyl-CoA

Cat. No.: B15544960 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,8-Dihydroxytetradecanoyl-CoA is a long-chain acyl-Coenzyme A (CoA) thioester. The analysis of such molecules is critical for understanding cellular metabolism, including fatty acid oxidation and the biosynthesis of complex lipids. Due to their inherent instability and low abundance in biological matrices, the extraction of long-chain acyl-CoAs requires robust and optimized protocols to ensure accurate quantification and downstream analysis. This document provides a detailed protocol for the extraction of **3,8-Dihydroxytetradecanoyl-CoA** from biological samples, primarily tissue, for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

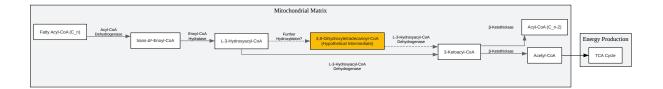
The presented protocol is a composite of established methods for long-chain acyl-CoA extraction, adapted to address the specific challenges associated with these analytes. Key considerations include rapid quenching of enzymatic activity, efficient extraction from the cellular matrix, and purification to remove interfering substances.

Biochemical Context: Role in Fatty Acid β-Oxidation

3-hydroxyacyl-CoAs are key intermediates in the mitochondrial fatty acid β-oxidation spiral. This metabolic pathway sequentially shortens fatty acyl-CoA chains to produce acetyl-CoA, FADH₂, and NADH. The presence of a second hydroxyl group at the 8-position suggests that **3,8-Dihydroxytetradecanoyl-CoA** may be an intermediate in a modified β-oxidation pathway



or a related metabolic process. The enzyme L-3-hydroxyacyl-CoA dehydrogenase catalyzes the conversion of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, a crucial step in this pathway. Deficiencies in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) can lead to serious metabolic disorders.



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Figure 1: Hypothetical placement of 3,8-Dihydroxytetradecanoyl-CoA in the β -oxidation pathway.

Experimental Protocol

This protocol is designed for the extraction of long-chain acyl-CoAs from approximately 100 mg of frozen tissue. All steps should be performed on ice to minimize degradation of the target analytes.

Materials:

- Frozen tissue sample
- Glass homogenizer
- 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9
- Acetonitrile (ACN)



- Isopropanol
- Saturated Ammonium Sulfate ((NH₄)₂SO₄)
- Solid-Phase Extraction (SPE) columns (e.g., weak anion exchange)
- Methanol
- 2% Formic Acid
- 2% and 5% Ammonium Hydroxide (NH₄OH)
- Internal standard (e.g., Heptadecanoyl-CoA)
- Nitrogen gas evaporator
- LC-MS grade water
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